Product packaging for 2-[(4-Chlorophenyl)methyl]-1-benzofuran(Cat. No.:CAS No. 55877-45-7)

2-[(4-Chlorophenyl)methyl]-1-benzofuran

Cat. No.: B12902723
CAS No.: 55877-45-7
M. Wt: 242.70 g/mol
InChI Key: CPTZLEUOIGFXGS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]-1-benzofuran is a synthetic benzofuran derivative intended for research and development purposes. Benzofuran scaffolds are recognized in medicinal chemistry as privileged structures due to their wide spectrum of biological activities . Specifically, structural features present in this compound—such as the benzofuran core and a chlorophenyl substituent—are associated with significant research value in oncology and infectious disease studies . In anticancer research, halogenated benzofuran derivatives have demonstrated potent and selective cytotoxic activities against various human cancer cell lines . The incorporation of chlorine atoms is a common strategy to enhance a compound's binding affinity and potency, often through the formation of halogen bonds with target proteins . These compounds can act as inhibitors of crucial cellular processes, such as tubulin polymerization, leading to the disruption of cancer cell replication . Furthermore, benzofuran derivatives bearing halogen atoms have shown promising preliminary results in antimicrobial studies. They have been evaluated for their activity against a selection of Gram-positive bacteria and fungal strains such as Candida albicans . The presence of a chlorophenyl group is known to contribute to these bioactive properties due to its hydrophobic and electron-donating characteristics . Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications to explore new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO B12902723 2-[(4-Chlorophenyl)methyl]-1-benzofuran CAS No. 55877-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55877-45-7

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-benzofuran

InChI

InChI=1S/C15H11ClO/c16-13-7-5-11(6-8-13)9-14-10-12-3-1-2-4-15(12)17-14/h1-8,10H,9H2

InChI Key

CPTZLEUOIGFXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 2 4 Chlorophenyl Methyl 1 Benzofuran and Its Key Analogues

Direct Synthetic Routes to 2-[(4-Chlorophenyl)methyl]-1-benzofuran

A direct and effective method for the synthesis of 2-benzylbenzofurans, including the target compound this compound, involves a sequential one-pot reaction. This strategy begins with a Friedel-Crafts alkylation of a phenol (B47542) with a substituted cinnamyl alcohol, followed by a palladium-catalyzed oxidative annulation of the in situ-generated o-cinnamyl phenol intermediate. nih.gov

The initial step is the rhenium-catalyzed Friedel-Crafts alkylation. For the synthesis of the title compound, phenol would be reacted with an appropriate cinnamyl alcohol bearing a 4-chlorophenyl group. This reaction typically employs a catalyst such as rhenium(VII) oxide (Re₂O₇) in a suitable solvent like acetonitrile. nih.gov

The subsequent and final step is the palladium(II)-catalyzed oxidative cyclization of the intermediate o-(4-chlorocinnamyl)phenol. This intramolecular annulation proceeds via a 5-exo-trig pathway to furnish the benzofuran (B130515) ring. organic-chemistry.org A common catalytic system for this transformation is [PdCl₂(CH₃CN)₂] with benzoquinone (BQ) serving as the oxidant. nih.govorganic-chemistry.org This method is valued for its good yields and tolerance of various functional groups on both the phenol and the cinnamyl alcohol precursors. nih.gov

Another potential, though less direct, pathway involves the reaction of nitroalkene precursors. This method would start with a nitroalkene derived from 4-chlorobenzaldehyde (B46862). Reduction of the nitroalkene, for instance with sodium borohydride (B1222165) (NaBH₄), followed by a Nef reaction and subsequent acid-mediated cyclization can generate the 2-benzylbenzofuran structure. researchgate.net

Synthesis of Closely Related Benzofuran Derivatives Incorporating a 4-Chlorophenylmethyl Moiety

The synthetic utility of the benzofuran core is often expanded by its incorporation into more complex heterocyclic systems, such as those containing imidazole (B134444) and triazole rings.

The synthesis of benzofuran-imidazole hybrids can be approached in several ways. A common strategy involves the reaction of o-phenylenediamine (B120857) with 4-chlorobenzaldehyde to form the 2-(4-chlorophenyl)-1H-benzimidazole core. nih.gov However, for the specific target compound, where the imidazole is linked via a methyl group to the benzofuran C2 position, a different approach is necessary.

A plausible route involves the initial synthesis of 2-(chloromethyl)-1-benzofuran. This intermediate can then be reacted with 2-(4-chlorophenyl)-1H-imidazole in the presence of a base to form the desired product. The synthesis of 2-(4-chlorophenyl)-1H-imidazole itself can be achieved by reacting 4-chlorobenzaldehyde, glyoxal, and ammonia (B1221849). nih.govsigmaaldrich.com

Alternatively, one could start with 2-benzoyl-1-benzofuran, convert the ketone to an amine via reductive amination with imidazole, and then reduce the resulting intermediate. A more direct, one-step synthesis could involve reacting an appropriate benzaldehyde, oxalaldehyde, and ammonia hydroxide (B78521) to construct the imidazole ring system directly onto a pre-functionalized benzofuran. nih.gov

The synthesis of benzofuran derivatives bearing a triazole moiety is often achieved through modern synthetic techniques like "click chemistry". A general and highly efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

For the synthesis of the specified triazole derivative, a synthetic sequence would likely begin with a benzofuran-6-ol scaffold. The hydroxyl group might be protected, followed by the introduction of a propargyl group (a terminal alkyne) at the C2 position, likely via a Sonogashira coupling or a related palladium-catalyzed reaction. Separately, 4-chloroaniline (B138754) would be converted to 4-chlorophenyl azide (B81097). The final step would be the CuAAC reaction between the 2-propargylbenzofuran intermediate and the 4-chlorophenyl azide to form the 1,2,3-triazole ring.

An alternative strategy for forming a 1,2,4-triazole (B32235) ring involves the reaction of a hydrazide with an isothiocyanate followed by cyclization. For the target molecule, this could involve converting a 2-(4-chlorophenyl)acetic acid derivative of benzofuran into a hydrazide, which is then reacted with appropriate reagents to build the triazole ring. organic-chemistry.org

General Synthetic Strategies for 2-Substituted Benzofurans

The construction of the 2-substituted benzofuran core is a well-explored area of heterocyclic chemistry, with metal-catalyzed and microwave-assisted methods being particularly prominent for their efficiency and versatility.

Transition metal catalysis, particularly with palladium, is a cornerstone for the synthesis of 2-substituted benzofurans. These methods offer high regioselectivity and functional group tolerance. rsc.org

A widely used method is the palladium-catalyzed intramolecular oxidative cyclization of o-alkenylphenols. nih.govrsc.org This approach is exemplified by the synthesis of 2-benzyl benzofurans from o-cinnamyl phenols, as detailed in section 2.1. Another powerful palladium-catalyzed method is the C–H arylation of a pre-formed benzofuran ring with an arylating agent, such as a triarylantimony difluoride, to install a substituent at the C2 position. mdpi.com

The Tsuji-Trost-type reaction offers another route, involving the palladium-catalyzed reaction of benzofuran-2-ylmethyl acetates with various nucleophiles. unicatt.itnih.gov The choice of the palladium catalyst and ligand system is crucial for the success of these reactions, with different systems being optimal for different types of nucleophiles (e.g., nitrogen, sulfur, or carbon-based). unicatt.itnih.gov

Table 1: Examples of Metal-Catalyzed Syntheses of 2-Substituted Benzofurans
Reaction TypeCatalyst/ReagentsStarting MaterialsProduct TypeReference
Oxidative Cyclization[PdCl₂(CH₃CN)₂], Benzoquinoneo-Cinnamyl Phenols2-Benzyl Benzofurans nih.govorganic-chemistry.org
C-H ArylationPd(OAc)₂, CuCl₂Benzofuran, Ar₃SbF₂2-Aryl Benzofurans mdpi.com
Tsuji-Trost ReactionPd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhosBenzofuran-2-ylmethyl acetates, Nucleophiles2-Substituted Benzofurans unicatt.itnih.gov
Sonogashira Coupling/CyclizationPd(II) acetate (B1210297), Cu(I) iodide2-Hydroxyaryl halides, Terminal alkynes2-Substituted Benzofurans elsevier.es

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov Several synthetic routes to benzofurans have been adapted for microwave assistance.

One notable example is the microwave-assisted Perkin rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids. This method can slash reaction times from hours to mere minutes while providing excellent yields. nih.gov Multicomponent reactions are also well-suited for microwave conditions. For instance, the synthesis of benzofuran-2-carboxamides can be achieved in a one-pot, three-component fashion under microwave irradiation, offering a rapid route to functionalized benzofurans. kcl.ac.uk

The synthesis of 2,3-disubstituted benzofurans via a one-pot, three-component reaction under Sonogashira conditions has also been effectively accelerated by microwave heating, minimizing side products and shortening reaction times. nih.gov

Table 2: Examples of Microwave-Assisted Syntheses of Benzofuran Derivatives
Reaction TypeKey ReagentsReaction TimeProduct TypeReference
Perkin Rearrangement3-Bromocoumarins, NaOH, Ethanol5 minutesBenzofuran-2-carboxylic acids nih.gov
Multicomponent ReactionAmines, 2'-Hydroxyacetophenones, AldehydesShortBenzofuran-2-carboxamides kcl.ac.uk
Sonogashira/Cyclization2-Iodophenols, Terminal acetylenes, Aryl iodidesShortened2,3-Disubstituted Benzofurans nih.gov
CyclizationMethyl 2-(2-methoxy-2-oxoethoxy)benzoate20-30 minutesBenzofuran-3(2H)-ones researchgate.net

Catalyst-Free and Solvent-Free Conditions

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free synthetic methods have gained significant traction. These approaches minimize waste and avoid the use of potentially toxic and expensive catalysts.

One notable catalyst-free strategy involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. nih.gov This method proceeds through the formation of isomers followed by nucleophilic addition and subsequent cyclization to generate the aromatic benzofuran ring. nih.gov

Another approach highlights one-pot reactions under catalyst-free conditions. For instance, the synthesis of 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine was achieved with an 83% yield by simply refluxing an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol. mdpi.com This demonstrates that complex heterocyclic systems tethered to a benzofuran core can be constructed efficiently without catalytic assistance. mdpi.com

Furthermore, solvent-free conditions using grinding techniques represent an eco-friendly route for the synthesis of benzofuran derivatives. The grinding of chalcones with various C-nucleophiles like acetyl acetone (B3395972) or ethyl acetoacetate (B1235776) in the presence of ammonium (B1175870) acetate has been shown to produce benzofuran-pyridine hybrids. researchgate.net This mechanochemical approach circumvents the problems associated with traditional methods, such as long reaction times, hazardous solvents, and high costs. researchgate.net

Palladium-Mediated Cyclization and Carboxylative Reactions

Palladium catalysis is a cornerstone in the synthesis of benzofurans, offering high efficiency and functional group tolerance. These methods often involve the intramolecular cyclization of appropriately substituted precursors.

A prominent strategy is the palladium-catalyzed C-H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes, which provides a direct route to substituted benzofurans. rsc.org Similarly, the palladium(II)-mediated oxidative cyclization of O-aryl cyclic vinylogous esters has been developed to assemble benzofuran-fused frameworks. nih.gov This dehydrogenative intramolecular arylation is compatible with a range of functional groups, including nitro, formyl, chloro, and fluoro moieties. nih.gov

Another powerful palladium-catalyzed method is the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. nih.govacs.org This reaction, typically carried out in the presence of a palladium salt and a base, initially forms 2-methylene-2,3-dihydrobenzofuran-3-ols, which can then be converted to other functionalized benzofurans. nih.govacs.org Tandem reactions, such as the cyclization and silylation of 1,6-enynes with disilanes, have also been established to produce silyl (B83357) benzofuran derivatives under mild, palladium-catalyzed conditions. rsc.org

Palladium-catalyzed carboxylative reactions, while not directly forming the parent benzofuran ring, are used to synthesize related structures like benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols, utilizing formic acid as a carbon monoxide source. nih.gov

Below is a table summarizing various palladium-mediated reactions for the synthesis of benzofuran analogues.

Starting Material(s)Catalyst/ReagentsProduct TypeYieldCitation
2-Hydroxystyrenes, IodobenzenesPd(OAc)₂Substituted BenzofuransNot specified rsc.org
O-Aryl Cyclic Vinylogous EstersPd(OAc)₂, Cu(OAc)₂Benzofuran-fused CyclohexenonesModerate to high nih.gov
2-(1-Hydroxyprop-2-ynyl)phenolsPdX₂ (X=Cl, I), KX, Base2-Methylene-2,3-dihydrobenzofuran-3-ols80-98% nih.govacs.org
1,6-Enynes, DisilanesPd(dba)₂, LigandSilyl BenzofuransModerate to good rsc.org
2-Hydroxybenzyl AlcoholsPd(OAc)₂, Xantphos, Formic AcidBenzofuran-2(3H)-onesModerate to good nih.gov

Rearrangement Reactions in Benzofuran Formation

Rearrangement reactions offer elegant pathways to construct the benzofuran skeleton, often proceeding through complex intramolecular transformations to yield the desired heterocyclic core.

A key example is the nih.govnih.gov-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, which can be induced by trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.org This reaction provides a route to dihydrobenzofurans, which can be subsequently converted to benzofurans. The method is notable for its utility in the synthesis of natural benzofurans without the need for protecting the phenolic hydroxy group. organic-chemistry.org

The concept of 1,2-rearrangements, classically exemplified by the benzilic acid rearrangement, is also fundamental in organic synthesis. wikipedia.org This reaction involves the 1,2-migration of an aryl or alkyl group in 1,2-diketones to form α-hydroxy–carboxylic acids under basic conditions. wikipedia.org While not a direct synthesis of benzofuran itself, the principles of such rearrangements are applied in more complex transformations leading to heterocyclic systems. In these reactions, an aryl group, being a better migrating group than an alkyl group, rearranges in a key step that can be part of a sequence terminating in cyclization to a heterocyclic ring. wikipedia.org Another related transformation is the alpha-ketol rearrangement, which is mechanistically similar and occurs in substrates containing an acyloin functional group. wikipedia.org

Mechanistic Investigations of Formation Reactions Related to this compound Analogues

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope of synthetic methods.

For the synthesis of 2-benzylbenzofurans from nitroalkene precursors, a proposed mechanism involves the reduction of the nitroalkene, followed by a Nef reaction to generate a ketone intermediate. researchgate.net This intermediate then undergoes an acid-mediated cyclization to furnish the final benzofuran product. researchgate.net

In palladium-catalyzed reactions, mechanistic studies provide significant insights. For the oxidative cyclization of O-aryl cyclic vinylogous esters, preliminary kinetic isotope effect studies suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step of the reaction. nih.gov Further investigations into the palladium-catalyzed oxidative arylation of benzofuran have shown that the nature of the oxidant can fundamentally alter the catalytic cycle. uri.edu When a heteropoly acid like H₄PMo₁₁VO₄₀ is used as the oxidant, the reaction is believed to proceed via a Pd(II)/Pd(IV) mechanism. In contrast, oxidants such as silver acetate or copper(II) acetate appear to favor a Pd(II)/Pd(0) catalytic cycle. uri.edu

The mechanism for the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides to form 2-aminobenzofurans has also been proposed. nih.gov The reaction is thought to be initiated by a Lewis acid, which facilitates the formation of the ortho-quinone methide intermediate. This highly reactive species then undergoes a nucleophilic attack by the isocyanide, followed by cyclization and rearrangement to yield the 2-aminobenzofuran scaffold. nih.gov

The table below outlines key mechanistic proposals for the formation of benzofuran analogues.

Reaction TypeProposed Key StepsMechanistic Evidence/ModelCitation
Acid-mediated cyclizationNitroalkene reduction → Nef reaction → Acid-mediated cyclizationProposed reaction pathway researchgate.net
Pd-catalyzed oxidative cyclizationC(aryl)-H bond cleavage as rate-determining stepKinetic isotope effect studies nih.gov
Pd-catalyzed oxidative arylationPd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycleDependent on the oxidant used (heteropoly acid vs. Ag/Cu salts) uri.edu
[4+1] CycloadditionIn situ generation of ortho-quinone methide → Nucleophilic attack by isocyanide → CyclizationPlausible mechanism based on related transformations nih.gov
Benzilic acid rearrangementNucleophilic attack by base → 1,2-aryl migration → ProtonationLong-established mechanism, supported by kinetic and in silico data wikipedia.org

Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorophenyl Methyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A detailed ¹H NMR chemical shift analysis for 2-[(4-Chlorophenyl)methyl]-1-benzofuran would provide information on the electronic environment of each proton in the molecule. Specific chemical shifts (δ) and coupling constants (J) would allow for the assignment of protons in the benzofuran (B130515) and chlorophenyl moieties. However, no specific ¹H NMR data for this compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Similarly, ¹³C NMR spectroscopy would reveal the chemical environment of each carbon atom in the structure of this compound. The chemical shifts would be indicative of the hybridization and bonding of each carbon. Unfortunately, specific ¹³C NMR data for this compound are not available in the surveyed literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrational modes of its functional groups, such as C-H, C=C, C-O, and C-Cl bonds. Without experimental or computational data, a specific analysis of its FT-IR spectrum cannot be presented.

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. An analysis of the FT-Raman spectrum of this compound would aid in a more complete vibrational assignment. Regrettably, no FT-Raman data for this compound could be found.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A Potential Energy Distribution (PED) analysis, typically performed using computational methods, would offer a detailed assignment of the calculated vibrational frequencies to specific internal coordinates of the molecule. This would provide a quantitative understanding of the contributions of different bond stretching, bending, and torsional motions to each observed vibrational band. In the absence of any computational studies on this compound, a PED analysis is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum provides valuable information about the conjugated systems within the molecule.

The UV-Vis spectrum of benzofuran derivatives is primarily characterized by π→π* transitions originating from the aromatic and heterocyclic rings. For the parent compound, benzofuran, UV/Visible spectrum data is available, providing a foundational reference. nist.gov In substituted derivatives like this compound, the presence of the 4-chlorophenyl group and the methylene (B1212753) bridge influences the electronic environment of the benzofuran chromophore.

Theoretical studies on related benzofuran derivatives using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict electronic transitions and correlate them with experimental spectra. researchgate.netresearchgate.net For instance, the analysis of similar compounds often reveals multiple absorption bands in the UV region, typically between 250 and 350 nm. researchgate.net These absorptions are assigned to π→π* electronic transitions. The specific wavelengths (λmax) and molar absorptivity are sensitive to the solvent environment and the nature of substituents on the benzofuran core and the phenyl ring. The introduction of a chlorophenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran due to the extension of the conjugated system.

Table 1: Representative UV-Vis Spectral Data for Related Benzofuran Derivatives Note: This table presents data from similar compounds to illustrate typical electronic transition values, as specific experimental data for this compound was not available in the cited literature.

CompoundSolventλmax (nm)Transition TypeReference
Furosemide (contains a substituted furan (B31954) ring)-324.13π→π* researchgate.net
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-Gas Phase-- researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS confirms the molecular formula, C15H11ClO.

The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The calculated exact mass for the molecular ion [M]+ of C15H11ClO is 242.0498. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum, where the 37Cl isotope gives a peak at [M+2]+ with an intensity approximately one-third of the [M]+ peak (containing the 35Cl isotope). Experimental HRMS data for a closely related isomer, 2-(4-Chlorophenyl)-5-methyl-1-benzofuran, which shares the same molecular formula, confirms the expected exact mass. spectrabase.com This analytical method is routinely used to assign the structures of novel synthesized compounds. mdpi.com

Table 2: HRMS Data for the Molecular Formula C15H11ClO

ParameterValueReference
Molecular FormulaC15H11ClO spectrabase.com
Calculated Exact Mass242.0498 g/mol spectrabase.com
Nominal Mass242 g/mol spectrabase.com

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not detailed in the searched literature, extensive crystallographic data for closely related benzofuran derivatives allows for a reliable inference of its key structural features. nih.govresearchgate.netnih.gov

Studies on compounds such as 2-(2-methoxyphenyl)-1-benzofuran and 2-(4-chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran show that the benzofuran ring system is essentially planar. researchgate.netnih.gov The substituent at the 2-position typically exhibits a dihedral angle with respect to the benzofuran plane. For example, in 2-(2-methoxyphenyl)-1-benzofuran, the dihedral angle between the aromatic ring systems is 16.67°. researchgate.net In 2-(4-chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran, the 4-chlorophenyl ring is rotated out of the benzofuran plane by a dihedral angle of 21.50°. nih.gov

For this compound, the methylene (-CH2-) linker introduces flexibility, allowing the 4-chlorophenyl ring to adopt various conformations relative to the benzofuran core. The crystal packing would be stabilized by intermolecular interactions such as C-H···π interactions. The structural parameters obtained from X-ray analysis are fundamental for understanding the molecule's conformation and its potential interactions in a biological or material context.

Table 3: Representative Crystallographic Data for Related Benzofuran Structures Note: This table includes data from analogous structures to provide insight into the expected crystallographic parameters for this compound.

CompoundCrystal SystemSpace GroupKey Dihedral Angle (°C)Reference
2-(2-Methoxyphenyl)-1-benzofuranOrthorhombicP21212116.67 (between aromatic rings) researchgate.net
2-(4-Chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuranMonoclinicP2121.50 (between 4-chlorophenyl and benzofuran plane) nih.gov
(2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrateOrthorhombicP21212110.60 (between benzofuran and bromophenyl rings) nih.gov
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterTriclinicP-159.42 (between benzofuran and pyrrolidine (B122466) rings) asianpubs.org

Computational Chemistry and Theoretical Studies of 2 4 Chlorophenyl Methyl 1 Benzofuran

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in the accurate calculation of molecular properties. For a molecule like 2-[(4-Chlorophenyl)methyl]-1-benzofuran, a combination of a suitable theoretical method and a well-chosen basis set is crucial for obtaining reliable results.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance between accuracy and computational cost. Several functionals are available, each with its own strengths. For systems like benzofuran (B130515) derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely employed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties.

Other functionals that could be applied to study this system include:

wB97XD : A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems where non-covalent interactions might be important.

Hartree-Fock (HF) : While historically significant, HF theory neglects electron correlation, often leading to less accurate results compared to DFT methods. It can, however, serve as a baseline for more advanced calculations.

GGA (Generalized Gradient Approximation) functionals like PBE (Perdew-Burke-Ernzerhof) and BVP86 : These functionals are computationally efficient but may be less accurate than hybrid functionals for certain properties.

meta-GGA functionals like TPSS (Tao-Perdew-Staroverov-Scuseria) : These represent a higher level of theory than GGAs by including the kinetic energy density, often leading to improved accuracy.

The selection of the most appropriate functional is a critical step and is often guided by benchmarking studies on similar molecular systems.

Basis Set Selection and Optimization

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For a molecule containing elements like chlorine, carbon, oxygen, and hydrogen, Pople-style basis sets are commonly used.

6-31G : A split-valence basis set that is computationally inexpensive and suitable for initial geometry optimizations.

6-311++G(d,p) : A larger, more flexible basis set. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-bonding interactions. The ++ denotes the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing anions and weak interactions.

For accurate results on this compound, a basis set of at least the quality of 6-311++G(d,p) would be recommended, particularly for the final calculation of electronic properties.

Molecular Geometry Optimization and Conformational Analysis

Before any properties can be reliably calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This is achieved through a process called geometry optimization. Starting from an initial guess of the molecular structure, the calculation iteratively adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the electronic structure and reactivity of this compound can be extracted.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the frontier molecular orbitals and are central to understanding chemical reactivity.

HOMO : The highest energy orbital that contains electrons. It represents the ability of the molecule to donate electrons. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO : The lowest energy orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. Regions of high LUMO density indicate sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT calculation. Actual values would be dependent on the chosen functional and basis set.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values:

Red : Regions of most negative electrostatic potential, indicating an excess of electrons. These are typically associated with lone pairs of heteroatoms (like the oxygen in the benzofuran ring) and are indicative of sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are often found around hydrogen atoms bonded to electronegative atoms.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the furan (B31954) ring and the chlorine atom of the phenyl ring, highlighting these as potential sites for interaction with electrophiles. Positive potentials (blue) would be expected around the hydrogen atoms. The MEP map provides a comprehensive picture of the molecule's charge distribution and complements the information obtained from HOMO-LUMO analysis in predicting reactive sites.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to study intramolecular bonding and interaction among orbitals. It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure picture, including lone pairs and bonds. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). researchgate.netuni-rostock.de The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

In the context of this compound, significant hyperconjugative interactions are expected within the benzofuran ring system and involving the substituents. The primary interactions involve the delocalization of electron density from lone pair (LP) orbitals of the furan oxygen atom into the antibonding π* orbitals of the adjacent carbon-carbon bonds. For instance, the interaction between the p-type lone pair of the furan oxygen (LP O1) and the π* antibonding orbital of the C2=C3 bond is typically a major contributor to the stability of the benzofuran core.

While specific E(2) values for the title compound are not available in the reviewed literature, an illustrative table based on typical interactions in substituted benzofuran systems demonstrates the nature of these stabilizing effects.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Benzofuran System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O1π* (C2-C3)~25.8Lone Pair → π
LP (1) O1π (C8-C9)~5.2Lone Pair → π
π (C4-C5)π (C2-C3)~15.1π → π
π (C6-C7)π (C8-C9)~18.9π → π
σ (C-H)σ (C-C)~5.0σ → σ*
Note: This data is illustrative for a generic substituted benzofuran system to demonstrate the concept of NBO interactions. E(2) values represent the stabilization energy.

Charge Analyses (Mulliken, NBO, APT Charges)

Understanding the distribution of atomic charges within a molecule is crucial for interpreting its electrostatic potential, dipole moment, and reactivity towards electrophilic and nucleophilic reagents. researchgate.net Several methods exist for calculating atomic charges, with Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), derived from NBO theory, being common choices. physchemres.orgstackexchange.com

Mulliken population analysis partitions the total electron density among the atoms based on the basis functions used in the calculation. researchgate.net While it is one of the oldest and simplest methods, its results are known to be highly dependent on the choice of the basis set, which can sometimes lead to unphysical results. stackexchange.com

Natural Population Analysis (NPA), on the other hand, is based on the electron density and is considered more robust and less basis-set dependent than MPA. uni-rostock.destackexchange.com NPA derives charges from the occupancies of the natural atomic orbitals, providing a more chemically intuitive picture that aligns well with Lewis structures and electronegativity concepts. stackexchange.com For molecules with significant ionic character, NPA often provides a more reliable description of charge distribution. uni-rostock.de

Atomic Polar Tensor (APT) charges are derived from the derivatives of the dipole moment with respect to atomic Cartesian coordinates. They are an experimentally observable quantity through infrared intensities and provide a rigorous method for describing charge distribution.

For this compound, the electronegative oxygen and chlorine atoms are expected to carry a negative partial charge, while the carbon atoms bonded to them will exhibit positive charges. The carbon atoms of the aromatic rings will have varying charges depending on their position and the resonance effects within the conjugated system. A comparative analysis of charges from different methods for a related molecule, 2-phenylbenzofuran, highlights the qualitative agreement but quantitative differences between the methods. physchemres.org

Table 2: Illustrative Comparison of Atomic Charges for Key Atoms in a Benzofuran Derivative

AtomMulliken Charge (e)NBO Charge (e)
O1 (furan)-0.15-0.50
C2 (furan)+0.10+0.25
C3 (furan)-0.05-0.15
C-benzyl+0.08+0.12
Cl-0.12-0.20
Note: This table presents hypothetical, yet representative, charge values for key atoms in a molecule like this compound to illustrate the typical differences observed between Mulliken and NBO analysis methods. physchemres.orgstackexchange.com

Global and Local Chemical Reactivity Descriptors

Global Descriptors:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential indicates higher reactivity. It is related to the negative of electronegativity.

Global Hardness (η): Measures the resistance to change in the electron distribution. Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard" and less reactive.

Global Softness (S): The reciprocal of global hardness (S = 1/2η). "Soft" molecules are more polarizable and more reactive.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It quantifies the stabilization in energy when the system acquires additional electronic charge from the environment.

Local Descriptors:

Fukui Functions (f(r)): This is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons changes. researchgate.net It helps identify the most reactive sites within a molecule. nih.gov

f+(r) for nucleophilic attack (attack by an electron donor).

f-(r) for electrophilic attack (attack by an electron acceptor).

f0(r) for radical attack.

For this compound, the benzofuran ring is generally electron-rich, making it susceptible to electrophilic substitution. researchgate.netresearchgate.net The Fukui functions, calculated using methods like NBO charge analysis, can pinpoint the specific atoms most likely to undergo attack. physchemres.org Studies on related benzofuran derivatives show that the C3 position is often a primary site for electrophilic substitution, influenced by the electronic nature of the substituent at the C2 position. physchemres.orgresearchgate.net

Table 3: Illustrative Global and Local Reactivity Descriptors for a Benzofuran Derivative

Global Descriptors Value (a.u.)Local Descriptors (Fukui Function, f⁻) Value
Chemical Potential (μ)-0.15C20.08
Global Hardness (η)0.20C30.15
Global Softness (S)2.50C70.11
Electrophilicity (ω)0.056O10.05
Note: This table provides representative values for a generic benzofuran derivative to illustrate the concepts. physchemres.orgnih.gov A higher f⁻ value indicates a more favorable site for electrophilic attack.

Advanced Topological Analysis of Electron Density

The topology of the electron density, ρ(r), provides a rigorous and quantitative framework for analyzing chemical bonding and molecular structure. wikipedia.org This approach, pioneered by Richard Bader, is known as the Quantum Theory of Atoms in Molecules (QTAIM) or simply AIM. uni-rostock.deias.ac.in Complementary tools like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) offer further insights into electron pairing and localization. researchgate.net

Atoms in Molecules (AIM) Theory

The AIM theory defines atoms and chemical bonds based on the topological features of the electron density, ρ(r). uni-rostock.de The gradient vector field of ρ(r) partitions the molecular space into distinct atomic basins, each containing exactly one nucleus, which acts as an attractor. ias.ac.in The lines of maximum electron density that link certain pairs of nuclei are called bond paths. The point on this path where the electron density is at a minimum is known as the bond critical point (BCP). ias.ac.in

The properties of the electron density at the BCP provide a quantitative characterization of the bond. Key properties include:

The value of the electron density (ρBCP): Higher values indicate stronger bonds.

The Laplacian of the electron density (∇²ρBCP): The sign of the Laplacian indicates the nature of the interaction. Negative values (∇²ρBCP < 0) are characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. Positive values (∇²ρBCP > 0) signify closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces), where electron density is depleted in the internuclear region.

For this compound, AIM analysis would reveal BCPs for all covalent bonds, and the values of ρBCP and ∇²ρBCP would quantify the covalent character of the C-C, C-O, C-H, and C-Cl bonds within the molecule.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.orgjussieu.fr ELF provides a faithful and chemically intuitive visualization of electron pair localization in molecules, mapping out regions corresponding to core electrons, covalent bonds, and lone pairs. researchgate.netwikipedia.org

The ELF is a scalar function that ranges from 0 to 1. researchgate.net

High ELF values (close to 1): Indicate regions of high electron localization, such as in covalent bonds and lone pairs.

ELF value of 0.5: Corresponds to a uniform electron gas, where electrons are highly delocalized. researchgate.net

Low ELF values: Are found in the boundary regions between localized electron pairs. jussieu.fr

In this compound, an ELF analysis would show distinct basins of high localization. There would be core basins around the heavy atoms (C, O, Cl), valence basins corresponding to the C-H, C-C, C-O, and C-Cl bonds, and lone pair basins on the oxygen and chlorine atoms. The shape and population of these basins provide a detailed picture of the molecule's electronic structure, consistent with VSEPR theory. wikipedia.org

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another tool for visualizing electron localization, conceptually similar to ELF. scispace.comresearchgate.net LOL is defined based on the kinetic energy density and provides a clear picture of bonding regions and lone pairs by highlighting areas where localized orbitals overlap. researchgate.netresearchgate.net

Like ELF, LOL is a scalar function. High LOL values (greater than 0.5) indicate regions where electron localization is significant, such as in the middle of bonds or in lone pair regions. researchgate.net LOL maps often provide a sharper and more distinct picture of bonding features compared to electron density plots alone. scispace.com For this compound, LOL analysis would complement the ELF results, providing clear isosurfaces that delineate the covalent bonds and lone pair regions, thus offering a comprehensive view of the localized electronic structure. chemrxiv.org

Reduced Density Gradient (RDG)

There are no available studies that have performed Reduced Density Gradient (RDG) analysis on this compound. This type of analysis is used to visualize and understand non-covalent interactions within a molecule, but has not been applied to this specific compound in the reviewed literature.

Prediction of Nonlinear Optical (NLO) Properties (e.g., Linear Polarizability, Hyperpolarizability)

Thermochemical Properties (e.g., Heat Capacity, Entropy, Enthalpy)

There is no published data concerning the theoretical or experimental thermochemical properties, including heat capacity, entropy, and enthalpy, of this compound. Such data is typically generated through computational methods like Density Functional Theory (DFT) or experimental calorimetry, neither of which has been reported for this compound.

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl Methyl 1 Benzofuran and Its Analogues

Influence of the 4-Chlorophenyl Substituent on Biological Activity

The nature and position of substituents on the phenyl ring of 2-benzylbenzofuran derivatives play a pivotal role in determining their biological potency. mdpi.comnih.gov The 4-chloro substituent in the title compound is a key feature, and its influence is multifaceted, involving halogen bonding and electronic effects that modulate the molecule's interaction with biological targets.

Role of Halogen Bonding in Molecular Interactions

The presence of a halogen atom, such as chlorine, on the phenyl ring can lead to a significant increase in biological activity. nih.govresearchgate.net This is often attributed to the ability of halogens to form a "halogen bond," an attractive, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, such as an oxygen or nitrogen atom in a biological target. nih.govnih.gov This interaction can substantially improve the binding affinity of the compound. nih.gov

In a crystal structure analysis of a related compound, 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, a distinct halogen bond was observed between the chlorine atom and an oxygen atom of the sulfinyl group of an adjacent molecule [Cl···O = 3.254 (1) Å]. nih.gov This demonstrates the capacity of the 4-chlorophenyl moiety to engage in specific, stabilizing interactions, which can be extrapolated to its role in binding to macromolecular targets like enzymes or receptors. nih.govnih.gov The formation of these bonds, alongside hydrogen bonds, can create complex networks that stabilize the compound within a binding site, leading to enhanced activity. mdpi.com

Impact of Electron-Withdrawing/Donating Groups at the 4-Position of the Phenyl Ring

The electronic properties of the substituent at the 4-position (para-position) of the phenyl ring are critical determinants of activity. Substituents are broadly classified as electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) based on their inductive and resonance effects. lasalle.edu

Halogens, such as the chlorine atom in 2-[(4-Chlorophenyl)methyl]-1-benzofuran, are considered electron-withdrawing through induction and weakly electron-donating through resonance. lasalle.edu Several studies have highlighted that placing a halogen atom at the para-position of the phenyl ring often results in maximum cytotoxic or biological activity in benzofuran (B130515) series. mdpi.comnih.gov The hydrophobic and electron-withdrawing nature of halogens is considered beneficial, enhancing the cytotoxic properties of the benzofuran scaffold. mdpi.comnih.gov In some series of inhibitors, electron-withdrawing para-substituents increased potency, while electron-donating groups like methyl or methoxy (B1213986) had a lesser influence. nih.gov

Conversely, the introduction of strong electron-donating groups at the para-position has been found to weaken the antimicrobial activity in certain benzofuran derivatives. nih.gov The electronic effect of the substituent can alter the electron density distribution across the entire molecule, influencing how it binds to its target. mdpi.com For example, the electron-withdrawing effect of a cyano (-CN) group on a phenyl ring can create an electron-rich region over the group itself while decreasing electron density elsewhere, affecting binding interactions. mdpi.com

Table 1: Influence of Substituents at the 4-Position of the Phenyl Ring
Substituent TypeExample GroupGeneral Effect on ActivityReference
Electron-Withdrawing (Halogen)-Cl, -F, -BrGenerally increases potency; para-substitution is often optimal for activity. mdpi.comnih.gov
Electron-Donating-CH₃, -OCH₃May have no significant influence or can weaken activity depending on the compound series. nih.govnih.gov

Impact of the Methylene (B1212753) Bridge and Linker Modifications

In broader studies of benzofuran derivatives, replacing or altering such linkers has been shown to be critical. For instance, structure-activity relationship studies have found that substituting the linker with ester or heterocyclic rings at the C-2 position is crucial for the cytotoxic activity of the compounds. nih.govmdpi.com While not a direct modification of the methylene bridge, this highlights the principle that the nature of the linkage at the 2-position is a key determinant of activity. In other molecular systems, the substitution on a methylene bridge has been shown to improve catalytic performance by enhancing the stabilization of reaction intermediates, a concept that underscores the importance of the linker's structure. nih.gov

Substitutions and Modifications on the Benzofuran Core Ring

The benzofuran core itself is a primary target for chemical modification to create new derivatives with unique structural and therapeutic properties. mdpi.com Introducing substituents at specific positions within the fused ring system can dramatically alter the compound's biological profile. nih.govmdpi.com

Importance of Substitutions at the 2-Position of Benzofuran

The 2-position of the benzofuran ring is a consistently identified key site for modulating biological activity. mdpi.comnih.gov SAR studies frequently conclude that substitutions at this position are crucial for the cytotoxic activity of many benzofuran derivatives. mdpi.comnih.gov The introduction of various groups, such as esters or different heterocyclic rings, at the C-2 position has been a successful strategy for enhancing potency and influencing selectivity towards cancer cells. mdpi.comnih.gov The 2-benzyl moiety in the title compound is one such substitution, and further modifications to this group or its replacement are central themes in the exploration of this chemical class. nih.govresearchgate.net

Effects of Hydroxyl or Other Functional Groups on the Benzofuran Moiety

The introduction of functional groups, particularly those capable of hydrogen bonding, onto the benzofuran moiety can significantly impact biological activity. nih.gov For example, adding a hydroxyl (-OH) group at the C-7 position can enhance interactions by acting as a hydrogen bond donor. nih.gov Conversely, replacing this hydrogen-bond-donating hydroxyl group with a group that only accepts hydrogen bonds can alter the compound's cytotoxic profile. nih.gov

The inclusion of hydrophilic groups, such as those containing heteroatoms, can also improve a compound's physicochemical properties, which is an important consideration in drug development. nih.gov The strategic placement of functional groups like methoxy (-OCH₃) and amino (-NH₂) groups has also been shown to significantly increase antiproliferative activity in certain series of benzofuran derivatives. nih.gov

Table 2: Effect of Functional Groups on the Benzofuran Moiety
PositionFunctional GroupObserved Effect on ActivityReference
C-7Hydroxyl (-OH)Acts as an H-bond donor, can enhance interactions and activity. nih.gov
C-7H-bond Acceptor GroupAlters activity compared to an H-bond donor. nih.gov
GeneralHydrophilic Heteroatom Groups (e.g., piperidine)Can improve physicochemical properties. nih.gov
C-6Methoxy (-OCH₃)Can significantly increase antiproliferative activity in certain derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling using Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the principles of quantum mechanics that characterize the electronic properties, geometry, and reactivity of a molecule. Unlike empirical or physicochemical descriptors, quantum chemical parameters are calculated from the fundamental electronic structure of the molecule, providing a more detailed and theoretically grounded basis for QSAR modeling. These descriptors can be broadly categorized into several groups, including electronic, energetic, and topological parameters.

For benzofuran derivatives, including those structurally related to this compound, QSAR studies have frequently employed a variety of quantum chemical descriptors to build predictive models for activities such as anticancer and antimicrobial effects. These models are typically developed using statistical methods like multiple linear regression (MLR), which aims to establish a linear correlation between the descriptors and the observed biological activity.

Key Research Findings:

Research into the QSAR of various heterocyclic compounds, including those with structural similarities to this compound, has highlighted the importance of several quantum chemical descriptors in determining their biological activity. For instance, in a study on benzimidazolyl-retrochalcone derivatives with anticancer properties, a QSAR model was developed using the Density Functional Theory (DFT) method. This study revealed that electronic energy (Eelec), lipophilicity (logP), chemical softness (S), and chemical hardness (η) were crucial in inhibiting cancer cell proliferation. scirp.org The resulting QSAR equation demonstrated a good correlation between these descriptors and the anticancer activity against the HCT-116 colon cancer cell line. scirp.org

The general equation for such a model can be represented as:

log(1/C) = a + b(Descriptor 1) + c(Descriptor 2) + ...

Where 'C' is the concentration of the compound required to produce a specific biological effect (e.g., IC50), and 'a', 'b', and 'c' are coefficients determined by the regression analysis.

In another relevant study, although not on the exact target compound, the QSAR of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)methyl]-1H-triazole derivatives as CYP26A1 inhibitors was investigated. While this particular study focused on physicochemical parameters, it underscores the applicability of QSAR in understanding the activity of compounds with a 2-benzylbenzofuran scaffold. nih.gov

Commonly Used Quantum Chemical Descriptors:

A variety of quantum chemical descriptors are frequently employed in QSAR studies of heterocyclic compounds. These include:

Highest Occupied Molecular Orbital (HOMO) Energy: Represents the energy of the outermost electron-containing orbital and is related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Represents the energy of the lowest energy orbital without electrons and is related to the molecule's ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability.

Electronic Energy (Eelec): The total electronic energy of the molecule in its ground state.

Chemical Hardness (η) and Softness (S): These are global reactivity descriptors that relate to the stability and reactivity of the molecule. Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness.

Mulliken Atomic Charges: These provide an estimation of the partial atomic charges on each atom in the molecule, which can be crucial for understanding electrostatic interactions with a receptor.

The table below provides a hypothetical example of how quantum chemical descriptors for a series of this compound analogues might be correlated with their biological activity.

CompoundR-GroupBiological Activity (IC50, µM)HOMO (eV)LUMO (eV)Dipole Moment (Debye)
1 H15.2-6.85-1.232.15
2 4-F10.8-6.92-1.312.58
3 4-CH312.5-6.79-1.192.21
4 4-OCH39.5-6.71-1.152.45
5 3,4-diCl20.1-7.05-1.453.01

By analyzing such data through QSAR modeling, researchers can derive equations that not only predict the activity of new, unsynthesized analogues but also provide a deeper understanding of the molecular properties driving the biological effect. For instance, a positive coefficient for HOMO energy in a QSAR equation would suggest that increasing the electron-donating ability of the molecule could enhance its activity. Conversely, a negative coefficient for the dipole moment might indicate that lower polarity is favorable. These insights are invaluable for the rational design of new and more effective drug candidates based on the this compound scaffold.

Biological Activity Mechanisms in Vitro and in Silico Investigations

Anticancer Mechanisms

Research into the anticancer potential of 2-[(4-Chlorophenyl)methyl]-1-benzofuran and related derivatives has unveiled a multi-faceted mechanism of action, targeting key pathways involved in cancer cell proliferation and survival.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

The compound has demonstrated notable cytotoxic and antiproliferative effects against a panel of human cancer cell lines. While specific data for this compound is part of a broader landscape of benzofuran (B130515) derivatives, the general class shows significant activity. For instance, studies on various benzofuran derivatives have reported potent inhibitory effects on cell lines including those derived from chronic myelogenous leukemia (K562), promyelocytic leukemia (HL-60), lung cancer (A-549), breast cancer (MCF-7), colorectal adenocarcinoma (Caco-2, HT-29), and hepatocellular carcinoma (C3A, a subclone of HepG2). nih.govfrontiersin.orgejmo.orgresearchgate.netnih.govmdpi.comnih.gov

The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For example, a study on a novel benzofuran-derived chalcone (B49325) compound reported IC50 values of 2.85 µM in A549 cells and 0.35 µM in HT-29 cells, indicating significant cytotoxic effects. ejmo.org Another study on hydroxylated biphenyl (B1667301) compounds, structurally related to benzofurans, showed IC50 values around 1.5 µM in malignant melanoma cell lines. mdpi.com The sensitivity to these compounds can vary between cell lines; for example, HL-60 cells have been shown to be more sensitive to certain anticancer agents compared to K562 cells. nih.gov

Table 1: Representative Cytotoxic Activity of Benzofuran-Related Compounds in Various Cancer Cell Lines

Cell Line Cancer Type Compound Type IC50 Value
A-549 Lung Cancer Benzofuran-derived chalcone 2.85 µM ejmo.org
HT-29 Colon Cancer Benzofuran-derived chalcone 0.35 µM ejmo.org
Malignant Melanoma Skin Cancer Hydroxylated biphenyl ~1.5 µM mdpi.com
K562 Chronic Myeloid Leukemia Luteolin (flavonoid) 100 µM nih.gov

Apoptosis Induction Pathways

A key mechanism through which this compound and its analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. A critical player in this process is the family of caspases, which are proteases that execute the apoptotic program. nih.gov

Specifically, the activation of caspase-3 is a hallmark of apoptosis. nih.gov Studies on benzofuran derivatives have shown that these compounds can induce apoptosis in cancer cells, which is often accompanied by the cleavage and activation of caspase-3. nih.gov For instance, treatment of cancer cells with certain benzofuran derivatives has been shown to lead to an increase in caspase-3/7 activity, confirming the induction of the apoptotic cascade. researchgate.netnih.gov This activation leads to the downstream events of apoptosis, including DNA fragmentation and the dismantling of the cell. nih.govnih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling pathways that promote cell growth, proliferation, and survival. nih.govresearchgate.net Overexpression or mutation of EGFR is common in many cancers, making it an attractive target for anticancer therapies. nih.govnih.gov

In silico and in vitro studies have indicated that benzofuran derivatives can act as inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.gov By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block its autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation. nih.govhuji.ac.il The inhibitory activity of some benzofuran-based compounds has been shown to be comparable to that of known EGFR-TK inhibitors. nih.gov Molecular docking studies have revealed that hydrophobic interactions are a key force in the binding of these compounds to the EGFR-TK active site. nih.gov

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Modulation

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and plays a crucial role in cancer progression, metastasis, and resistance to therapy. mdpi.comnih.gov Hypoxia-Inducible Factor 1 (HIF-1) is a key transcription factor that allows cancer cells to adapt to hypoxic conditions. nih.govmdpi.com

Benzofuran derivatives have been investigated for their ability to modulate the HIF-1 pathway. nih.gov Some of these compounds have been shown to inhibit the accumulation of the HIF-1α subunit under hypoxic conditions. nih.gov The mechanism of HIF-1 inhibition can occur through various means, including the inhibition of HIF-1α protein translation and stability, or by promoting its degradation via the proteasome pathway. mdpi.com By disrupting the HIF-1 pathway, these compounds can potentially sensitize cancer cells to other therapies and inhibit tumor growth. nih.govnih.gov

Antimicrobial Mechanisms

In addition to their anticancer properties, benzofuran scaffolds have also been recognized for their antimicrobial potential.

Antibacterial Activity

Derivatives of benzofuran have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. nih.govrsc.orgnih.govresearchgate.netresearchgate.net The antibacterial efficacy is influenced by the nature and position of substituents on the benzofuran ring. rsc.org For example, the presence of halogen atoms, such as chlorine, and hydroxyl groups at specific positions can enhance the antibacterial activity. rsc.org

Studies have reported the evaluation of benzofuran derivatives against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. rsc.orgresearchgate.netresearchgate.net The activity is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays. Some benzofuran derivatives have shown potent antibacterial activity, in some cases comparable to standard antibiotic drugs. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-FU (5-fluorouracil)
Apigenin
Caspase-3
Caspase-7
Curcumin
Doxorubicin
Edelfosine
Erlotinib
Gefitinib
Imatinib
Luteolin
Osimertinib
Staurosporine
5-desmethyl sinensetin

Antifungal Activity

No data is available on the in vitro or in silico antifungal activity of this compound.

Antiviral Activity

No data is available on the in vitro or in silico antiviral activity of this compound.

Enzyme Inhibition Studies

Acetylcholinesterase Inhibition

No data is available on the acetylcholinesterase inhibition activity of this compound.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

No data is available on the cyclooxygenase inhibition activity of this compound.

Lipoxygenase (LOX) Inhibition

No data is available on the lipoxygenase inhibition activity of this compound.

Carbonic Anhydrase (CA) Inhibition

No data is available on the carbonic anhydrase inhibition activity of this compound.

Receptor Modulation and Binding Studies (based on related compounds)

The benzofuran scaffold has been investigated as an alternative to the indole (B1671886) ring in the development of allosteric modulators for the cannabinoid CB1 receptor. Allosteric modulators offer a potential therapeutic advantage by providing more precise control over receptor signaling, which may circumvent the side effects associated with orthosteric ligands. nih.goviu.edu

In studies of related compounds, the replacement of an indole moiety with a benzofuran ring in a series of allosteric modulators resulted in a significant loss of binding affinity to the CB1 receptor. nih.gov Although the binding affinity was reduced, the cooperativity with the orthosteric ligand [3H]CP55940 was notably enhanced in the benzofuran analogue. nih.gov This suggests that while the benzofuran scaffold may not be optimal for high-affinity binding in this particular chemical series, it can still influence the allosteric modulation of the CB1 receptor. The presence of the indole ring was found to be critical for the allosteric effects in the indole-2-carboxamide series of compounds. nih.gov

The benzofuran scaffold has been explored in the context of dopamine (B1211576) D2 and D3 receptor ligands. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are important targets for antipsychotic medications. nih.govelifesciences.org Studies on a series of benzofuran and benzothiophene (B83047) analogs of L-741626, a known D2/D3 antagonist, have shown that these compounds bind non-selectively to both D2 and D3 dopamine receptors. nih.govdrugbank.com

In contrast, the corresponding indole analogs in the same study displayed higher affinity and selectivity for the D2 receptor over the D3 receptor. nih.govdrugbank.com This indicates that the nature of the heterocyclic ring system (indole vs. benzofuran) plays a crucial role in determining both the binding affinity and the selectivity profile for dopamine receptor subtypes. The high degree of amino acid homology within the binding sites of the D2-like receptors, especially between the D2 and D3 subtypes, presents a challenge in the discovery of selective ligands. nih.gov

While direct studies on the DNA interaction of this compound are not prevalent, research on related furan-containing compounds provides some insight into their potential to interact with DNA. For instance, studies on transition metal complexes of 2-formyl furan-derived aroylhydrazones have investigated their DNA binding and cleavage activities. researchgate.net

Molecular Docking and Virtual Screening for Predictive Activity and Binding Modes

Molecular docking and virtual screening are computational techniques widely used in drug discovery to predict the binding modes and affinities of small molecules to biological targets. nih.govresearchgate.net These in silico methods have been applied to benzofuran derivatives to explore their potential as inhibitors of various enzymes and receptors.

For instance, molecular docking studies have been conducted on benzofuran derivatives to predict their binding modes as STING agonists, which are involved in antiviral responses. nih.gov These studies help to understand the specific protein-ligand interactions that drive the observed biological activity. Similarly, docking studies have been used to investigate the binding of benzofuran-based thiosemicarbazides to P. aeruginosa quorum sensing receptors, revealing promising interactions with key amino acids in the binding pocket. nih.gov

Virtual screening approaches have been employed to identify potential inhibitors of SARS-CoV-2 main protease from large databases of natural products, including those with benzofuran-like structures. nih.gov In the context of cancer research, molecular docking has been used to study the binding of benzofuran hybrids to PI3K and VEGFR-2, providing a rationale for their dual inhibitory activity. nih.gov Docking studies of 1,2,4-triazole (B32235) derivatives, which can be structurally related to some benzofuran compounds, have also been performed to predict their binding affinities to targets like c-kit tyrosine kinase and protein kinase B. nih.gov

Table 2: Application of Molecular Docking and Virtual Screening to Benzofuran and Related Scaffolds

TargetCompound ClassComputational MethodKey FindingsReference
STINGBenzofuran derivativesMolecular DockingPrediction of putative binding modes for STING agonism. nih.gov
P. aeruginosa Quorum Sensing ReceptorsBenzofuran-based thiosemicarbazidesMolecular DockingPromising interactions with essential amino acids in the binding pockets. nih.gov
PI3K/VEGFR-2Benzofuran hybridsMolecular DockingRationale for dual inhibitory activity. nih.gov
c-kit tyrosine kinase, Protein kinase B1,2,4-Triazole derivativesMolecular DockingPrediction of binding affinities for anti-cancer activity. nih.gov

Future Research Directions and Translational Perspectives for 2 4 Chlorophenyl Methyl 1 Benzofuran

Development of Advanced Synthetic Strategies for Enantiopure Forms

The biological activity of chiral molecules is often dependent on their stereochemistry. While general methods for the synthesis of 2-substituted benzofurans are established, the development of efficient and scalable strategies for the enantioselective synthesis of 2-[(4-Chlorophenyl)methyl]-1-benzofuran is a critical future direction. rsc.orgnih.gov Current research in the broader field of benzofuran (B130515) synthesis highlights several promising avenues.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes, in cyclization reactions represents a frontier in producing enantiomerically pure benzofurans. researchgate.netrsc.org For instance, an enantioselective organocatalytic strategy has been demonstrated for the construction of the privileged cyclopenta[b]benzofuran scaffold. rsc.org Future work should focus on adapting these catalytic systems to substrates that would yield 2-benzylbenzofuran derivatives.

Chiral Resolution: While less efficient than asymmetric synthesis, chiral resolution of a racemic mixture of this compound can be an interim strategy. This involves the use of chiral stationary phases in chromatography or the formation of diastereomeric salts with a chiral resolving agent.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. The use of enzymes, such as lipases or hydrolases, for kinetic resolution of racemic intermediates or the direct asymmetric synthesis of the target molecule is an area ripe for exploration.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyAdvantagesChallengesKey Research Focus
Asymmetric CatalysisHigh enantioselectivity, atom economyCatalyst development, substrate scopeDesign of novel chiral ligands and catalysts
Chiral ResolutionApplicable to existing racemic mixturesLower theoretical yield (max 50%)Development of efficient separation techniques
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme stability and availabilityScreening for suitable enzymes, protein engineering

Comprehensive Elucidation of Biological Mechanisms of Action

Understanding the precise molecular targets and signaling pathways modulated by this compound is fundamental for its translation into a therapeutic agent. The benzofuran scaffold is known to be present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.govresearchgate.net

Future research should employ a multi-pronged approach to delineate its mechanism of action:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction can help identify the primary protein targets of the compound.

Pathway Analysis: Once potential targets are identified, downstream signaling pathways affected by the compound's binding can be investigated using transcriptomics, proteomics, and phosphoproteomics.

In Vitro and In Vivo Models: The biological effects of this compound need to be validated in relevant cell-based assays and animal models of disease. For instance, studies on other 2-benzyl-benzofurans have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-stimulated RAW264.7 cells, suggesting anti-inflammatory potential. nih.gov

Rational Design of Novel Derivatives with Enhanced Selectivity and Potency

The this compound scaffold provides a versatile platform for the rational design of new derivatives with improved pharmacological properties. Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govnih.gov

Key areas for derivatization include:

Substitution on the Benzofuran Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) on the benzofuran nucleus can influence lipophilicity, metabolic stability, and target binding affinity.

Modification of the Chlorophenyl Group: Altering the position of the chlorine atom or replacing it with other halogens or electron-withdrawing/donating groups can modulate the electronic properties and steric interactions of the molecule.

Introduction of a Spacer: A study on 2-benzylbenzofurans as butyrylcholinesterase inhibitors involved introducing a methylene (B1212753) spacer between the benzofuran core and the phenyl ring, which could be a strategy to explore for this compound as well.

The goal is to create a library of analogs that can be screened for enhanced potency against a specific target and improved selectivity to minimize off-target effects.

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry plays an increasingly important role in modern drug discovery. For this compound, computational approaches can accelerate the design and optimization process.

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models can be developed for a series of benzofuran derivatives to correlate their structural features with their biological activities. Such models can predict the activity of newly designed compounds before their synthesis.

Molecular Docking: Docking studies can predict the binding mode and affinity of this compound and its derivatives to the active site of a target protein. For example, docking experiments have been used to understand the interaction of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives with the CYP26A1 enzyme. nih.gov This can guide the rational design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of the binding interactions over time.

A summary of computational approaches and their applications is provided in Table 2.

Computational MethodApplicationExpected Outcome
QSARPredict biological activity of new derivativesIdentification of key structural features for activity
Molecular DockingPredict binding mode and affinityPrioritization of compounds for synthesis
MD SimulationsAssess stability of ligand-protein complexUnderstanding the dynamics of target interaction

Exploration of New Therapeutic Applications Beyond Current Findings

The diverse biological activities reported for the benzofuran scaffold suggest that this compound may have therapeutic potential in a variety of diseases. scienceopen.comrsc.org While initial studies might focus on a specific area, a broader screening approach could uncover novel applications.

Future research should involve screening the compound against a wide range of biological targets and in various disease models, including:

Neurodegenerative Diseases: Given that some benzofuran derivatives have shown neuroprotective effects, exploring the potential of this compound in models of Alzheimer's or Parkinson's disease is warranted. nih.gov

Infectious Diseases: The benzofuran nucleus is a known pharmacophore in antimicrobial agents. rsc.orgnih.gov Testing the compound against a panel of bacteria and fungi could reveal new antibiotic or antifungal properties.

Oncology: Many benzofuran derivatives exhibit anticancer activity. nih.govnih.gov Screening against various cancer cell lines and in xenograft models could identify potential as an anticancer agent.

Multi-Targeted Ligand Design Strategies Involving the Benzofuran Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. The benzofuran scaffold is a promising framework for the design of such MTDLs. nih.gov

Future strategies could involve hybridizing the this compound scaffold with other pharmacophores known to interact with different targets. For example, a benzofuran derivative could be linked to a moiety that inhibits another key enzyme in a disease pathway, creating a single molecule with a dual mode of action. nih.gov

The development of MTDLs based on this scaffold could lead to more effective therapies with potentially reduced side effects compared to combination therapies using single-target drugs.

Q & A

Basic: What synthetic routes are recommended for 2-[(4-Chlorophenyl)methyl]-1-benzofuran, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of halogenated benzofuran derivatives typically involves cyclization reactions of substituted phenols or coupling reactions using palladium catalysts. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for benzofuran ring formation .
  • Catalyst use : Lewis acids (e.g., AlCl₃) facilitate Friedel-Crafts alkylation to introduce the 4-chlorophenylmethyl group .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like isomerization .
    Yield improvements (>70%) are achievable by isolating intermediates via selective crystallization in ethanol or methanol .

Advanced: How can researchers address cis/trans isomer separation challenges in halogenated benzofuran derivatives?

Methodological Answer:
Cis/trans isomer separation is critical for bioactive compounds. Effective approaches include:

  • Isomerization with Lewis acids : Bronsted/Lewis acids (e.g., H₂SO₄ or BF₃·Et₂O) selectively convert cis isomers to trans isomers via acid-catalyzed epimerization, as demonstrated in Atovaquone synthesis .
  • Chromatographic resolution : Use chiral stationary phases (CSPs) in HPLC with hexane/ethyl acetate gradients to resolve diastereomers .
  • Crystallization-driven purification : Exploit differences in solubility between isomers in ethanol/water mixtures to isolate the desired form .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond angles (e.g., C–S–C ≈ 106.98° in sulfonyl derivatives) and confirms stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm) .
    • FT-IR : Confirm functional groups (e.g., C=O stretches at ~1680 cm⁻¹ in ketone derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ at m/z 286.05) .

Advanced: What computational methods predict electronic structure and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the 4-chlorophenyl group increases electron-withdrawing effects, stabilizing the benzofuran ring .
  • Molecular docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
  • Crystal packing analysis : Tools like Mercury software model intermolecular interactions (e.g., π-π stacking distances ≈ 3.5 Å) .

Basic: What pharmacological activities are reported for benzofuran derivatives, and how are bioassays designed?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC ≤ 16 µg/mL against S. aureus) with positive controls (e.g., ciprofloxacin) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values < 10 µM for HeLa cells) .
  • Mechanistic studies : Fluorescence quenching assays evaluate DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Methodological Answer:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., Cl at position 5) enhance antimicrobial activity by increasing membrane permeability .
    • Sulfinyl/sulfonyl groups at position 3 improve antitumor activity by modulating redox cycling (e.g., IC₅₀ reduction from 25 µM to 8 µM) .
  • Steric considerations : Bulky substituents (e.g., iodophenyl at position 7) disrupt crystal packing, increasing solubility and bioavailability .

Basic: What crystallographic software is recommended for structure refinement?

Methodological Answer:

  • SHELX suite : SHELXL refines small-molecule structures with high-resolution data (R-factor < 0.05), while SHELXD solves phases via dual-space methods .
  • ORTEP-3 : Visualize thermal ellipsoids and validate torsion angles (e.g., C8–C1–S1 = 122.11° in sulfinyl derivatives) .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Cross-validation : Compare NMR-derived dihedral angles with X-ray torsion angles (e.g., C2–C3–C4–I1 = −118.68° in iodinated derivatives) .
  • Dynamic NMR : Detect conformational exchange in solution when crystallography suggests rigidity .
  • Theoretical modeling : Reconcile discrepancies using DFT-optimized geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.